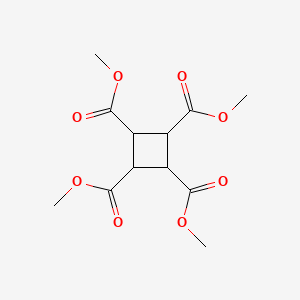
2-(2-methyl-2H-tetrazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as MTA, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. MTA is a versatile compound that can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry.
Wirkmechanismus
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme that plays a crucial role in the synthesis of DNA and RNA. By inhibiting DHFR, 2-(2-methyl-2H-tetrazol-5-yl)aniline can effectively halt the growth of cancer cells and other rapidly dividing cells. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess antibacterial activity, particularly against Mycobacterium tuberculosis.
Biochemical and Physiological Effects
2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have a low toxicity profile, making it a promising drug candidate for treating various diseases. In addition to its anticancer and antibacterial properties, 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to possess anti-inflammatory and antioxidant activity. 2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to reduce the production of inflammatory cytokines and reactive oxygen species, which can contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its versatility. 2-(2-methyl-2H-tetrazol-5-yl)aniline can be used in various fields of study, including medicinal chemistry, materials science, and analytical chemistry. 2-(2-methyl-2H-tetrazol-5-yl)aniline is also relatively easy to synthesize and has a low toxicity profile, making it a promising drug candidate. However, one limitation of using 2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments is its instability in certain conditions, such as acidic or basic environments. 2-(2-methyl-2H-tetrazol-5-yl)aniline can also be difficult to handle due to its sensitivity to light and air.
Zukünftige Richtungen
There are several potential future directions for 2-(2-methyl-2H-tetrazol-5-yl)aniline research. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a potential drug candidate for treating various diseases, particularly cancer and tuberculosis. In materials science, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be used as a precursor for the synthesis of new MOFs and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline could be further studied as a reagent for the determination of various metal ions. Additionally, further research could be conducted on the mechanism of action of 2-(2-methyl-2H-tetrazol-5-yl)aniline, particularly on its interaction with DHFR and other enzymes.
Synthesemethoden
2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a variety of methods, including the reaction of 2-aminobenzonitrile with sodium azide and copper(I) iodide. This reaction yields a mixture of isomers, which can be separated through chromatography. The purified product is then treated with methyl iodide to yield 2-(2-methyl-2H-tetrazol-5-yl)aniline. Other methods of synthesis include the reaction of 2-aminobenzonitrile with sodium azide and dimethyl sulfate or the reaction of 2-aminobenzonitrile with tetramethylammonium azide and copper(I) iodide.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-2H-tetrazol-5-yl)aniline has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been investigated as a potential drug candidate for treating cancer, tuberculosis, and other diseases. 2-(2-methyl-2H-tetrazol-5-yl)aniline has also been studied for its use in materials science, particularly as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. In analytical chemistry, 2-(2-methyl-2H-tetrazol-5-yl)aniline has been used as a reagent for the determination of various metal ions.
Eigenschaften
IUPAC Name |
2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARSOULZHCSWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357671 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-2H-tetrazol-5-yl)aniline | |
CAS RN |
436100-13-9 |
Source


|
| Record name | 2-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1347577.png)












![2-[(4-Methoxy-phenylamino)-methyl]-phenol](/img/structure/B1347597.png)